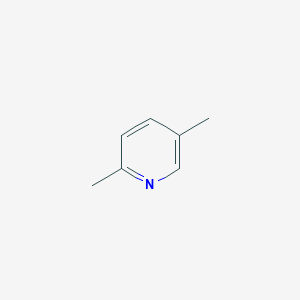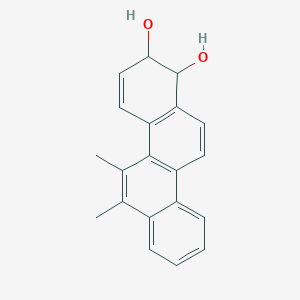
Methyl 4-iodobenzoate
概要
説明
Methyl 4-iodobenzoate, also known as methyl para-iodobenzoate, is an organic compound with the chemical formula C8H7IO2. It is the methyl ester of 4-iodobenzoic acid and can be viewed as an iodinated derivative of methyl benzoate. This compound appears as a white solid and has a melting point of approximately 114°C .
準備方法
Methyl 4-iodobenzoate can be synthesized through the Fischer esterification of 4-iodobenzoic acid with methanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions generally include refluxing the mixture of 4-iodobenzoic acid and methanol in the presence of the acid catalyst until the esterification is complete.
化学反応の分析
Methyl 4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The aryl-iodide functionality of this compound can participate in coupling reactions.
Reduction Reactions: The iodine atom can be reduced to form methyl 4-aminobenzoate under appropriate conditions.
Oxidation Reactions: The ester group can be hydrolyzed to form 4-iodobenzoic acid under basic conditions.
科学的研究の応用
Methyl 4-iodobenzoate is utilized in various scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules through coupling reactions.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 4-iodobenzoate primarily involves its reactivity as an aryl iodide. The iodine atom in the compound can participate in various coupling reactions, facilitating the formation of new carbon-carbon bonds. This reactivity is leveraged in synthetic organic chemistry to construct complex molecular architectures .
類似化合物との比較
Methyl 4-iodobenzoate can be compared with other similar compounds such as:
Methyl 4-bromobenzoate: Similar in structure but contains a bromine atom instead of iodine.
Methyl 4-chlorobenzoate: Contains a chlorine atom instead of iodine.
Methyl 4-fluorobenzoate: Contains a fluorine atom instead of iodine.
The uniqueness of this compound lies in the reactivity of the iodine atom, which is more reactive in coupling reactions compared to bromine, chlorine, and fluorine .
特性
IUPAC Name |
methyl 4-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUWQWMXZHDZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060703 | |
| Record name | Benzoic acid, 4-iodo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Methyl 4-iodobenzoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20827 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
619-44-3 | |
| Record name | Methyl 4-iodobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-iodo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-iodobenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-iodo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-iodo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-iodobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of Methyl 4-iodobenzoate?
A1: this compound (C8H7IO2) has a molecular weight of 262.05 g/mol. The molecule is nearly planar . While specific spectroscopic data may vary depending on the study, techniques like 1H NMR, 13C NMR, and HRMS are commonly used for its characterization .
Q2: How is this compound utilized in organic synthesis?
A2: this compound is a versatile building block in organic synthesis. One notable application is its use as a starting material in the synthesis of Pemetrexed disodium, an anti-cancer drug. This synthesis involves multiple steps, including condensation, bromination, cyclization, and coupling reactions .
Q3: Can this compound participate in cross-coupling reactions?
A3: Yes, this compound can undergo copper-catalyzed cross-coupling reactions. For instance, it reacts with bromozinc difluorophosphonate in the presence of a copper catalyst. Interestingly, the presence of the carboxylate group, even at the para position, has been shown to enhance the reaction rate, potentially through interaction with zinc byproducts .
Q4: Are there examples of this compound being used in Suzuki coupling reactions?
A4: Yes, this compound can act as an electrophilic partner in Suzuki coupling reactions. It has been successfully coupled with aryl boronic acids to yield biaryl compounds, demonstrating its utility in building complex molecular architectures .
Q5: Has this compound been utilized in deuterium labeling studies?
A5: Yes, research has demonstrated the use of this compound in deuterium labeling studies. A system utilizing NaBH4-Cu2Cl2/MeOH effectively replaced the iodine atom with deuterium, providing insight into reaction mechanisms and offering a route for incorporating deuterium into more complex molecules .
Q6: Does the crystal structure of this compound reveal any interesting intermolecular interactions?
A6: The crystal packing of this compound is notable for a short halogen bond between the bromine atom of one molecule and the oxygen atom of a neighboring molecule . These types of interactions are of increasing interest in crystal engineering and materials science.
Q7: Beyond pharmaceuticals, are there other potential applications of this compound?
A7: While its use as a pharmaceutical intermediate is prominent, the structural features of this compound lend themselves to broader applications. For example, it has been investigated in the development of novel dyes for dye-sensitized solar cells, highlighting its potential in materials science and renewable energy research .
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid](/img/structure/B147109.png)











